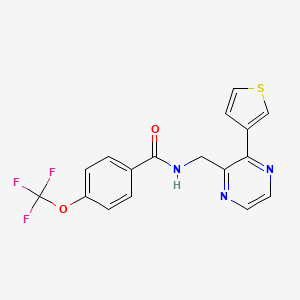

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

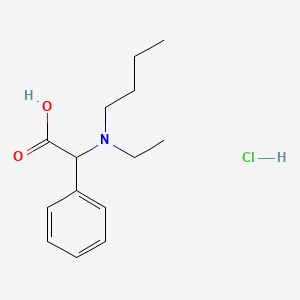

This compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl sulfonyl group, a tetrahydroquinoline ring, and a chromene ring with a carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The tetrahydroquinoline and chromene rings are likely to contribute significantly to the compound’s three-dimensional shape .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, and the chromene ring might participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and carboxamide groups could enhance its solubility in polar solvents .Scientific Research Applications

Histone Deacetylase Inhibition and Antiproliferative Activity

This compound has been studied for its potent histone deacetylase (HDAC) inhibitory activity, particularly against prostate cancer cells. It exhibits marked antiproliferative activity, suggesting its utility in developing potential inhibitors for prostate cancer treatment. The study highlighted its effectiveness in a xenograft tumor model, where it significantly suppressed the growth of PC-3 cells, indicating its potential as a lead compound for further development against prostate cancer (Liu et al., 2015).

Asymmetric Synthesis of Tetrahydroisoquinolines

The compound is also involved in the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, showcasing its utility in the diastereoselective addition of chiral (2-lithiophenyl)acetaldehyde acetals to various imines. This process underlines its importance in the synthesis of enantiomerically pure dihydroisoquinolines, contributing significantly to the development of new synthetic methodologies in organic chemistry (Wünsch & Nerdinger, 1999).

Antihypertensive and Diuretic Agents

Research into quinazoline derivatives, including structures similar to the compound , has demonstrated their potential as hybrid molecules offering diuretic and antihypertensive activities. Such studies contribute to understanding the structure-activity relationships (SAR) of these compounds, paving the way for new therapeutic agents in managing hypertension and related cardiovascular conditions (Rahman et al., 2014).

Safety and Hazards

properties

IUPAC Name |

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O6S/c1-33-20-9-11-21(12-10-20)35(31,32)28-14-4-6-17-15-19(8-13-23(17)28)27-25(29)22-16-18-5-2-3-7-24(18)34-26(22)30/h2-3,5,7-13,15-16H,4,6,14H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPRYYMFXAGDLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2830705.png)

![4-[(1R,2R)-2-Propylcyclopropyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2830706.png)

![Methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2830708.png)

![Ethyl 3-isobutyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2830710.png)

![5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2830713.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2830714.png)

![8-(3-methoxypropyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830715.png)